4-Bromo-3,6-dichloropyridazine
CAS No.: 10344-42-0
Cat. No.: VC21266118
Molecular Formula: C4HBrCl2N2
Molecular Weight: 227.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10344-42-0 |
|---|---|
| Molecular Formula | C4HBrCl2N2 |
| Molecular Weight | 227.87 g/mol |
| IUPAC Name | 4-bromo-3,6-dichloropyridazine |
| Standard InChI | InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H |
| Standard InChI Key | XAXKZIUQIROVNV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN=C1Cl)Cl)Br |
| Canonical SMILES | C1=C(C(=NN=C1Cl)Cl)Br |
Introduction
Basic Information and Chemical Properties
Chemical Identity and Structure
4-Bromo-3,6-dichloropyridazine (CAS No. 10344-42-0) is a halogenated heterocyclic compound with the molecular formula C4HBrCl2N2 and a molecular weight of 227.87 g/mol . The compound features a pyridazine core structure with two adjacent nitrogen atoms in the six-membered ring, with bromine at position 4 and chlorine atoms at positions 3 and 6 . This unique arrangement of halogens creates distinctive reactivity patterns that make this molecule valuable in synthetic chemistry.
Additional identifiers for this compound include:
Physical and Chemical Properties
4-Bromo-3,6-dichloropyridazine possesses several key physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound's computed properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4-Bromo-3,6-dichloropyridazine
| Property | Value |
|---|---|
| Molecular Weight | 227.87 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 25.8 Ų |
| Heavy Atom Count | 9 |
| Complexity | 103 |
| Covalently-Bonded Unit Count | 1 |
The compound's moderate lipophilicity (XLogP3 = 2.5) suggests a balance between aqueous solubility and membrane permeability, properties important for biological applications . The two hydrogen bond acceptors (the pyridazine nitrogen atoms) allow for potential interactions with biological targets through hydrogen bonding .
Synthesis and Preparation Methods
Reported Synthetic Routes
Several synthetic routes have been reported for the preparation of 4-Bromo-3,6-dichloropyridazine. One established method involves a multi-step process starting from 3-bromomaleic anhydride, as described in research publications . The synthesis typically follows these key steps:
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Reaction of 3-bromomaleic anhydride (compound 1) with hydrazine hydrochloride to form 4-bromo-1,2-dihydropyridazine-3,6-dione (compound 2)
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Chlorination of compound 2 using phosphoryl chloride (POCl₃) to yield 4-bromo-3,6-dichloropyridazine (compound 3)
This synthetic approach has been cited in multiple research papers, indicating its reliability and reproducibility in laboratory settings .
Optimization of Synthetic Procedures
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The halogen substituents in 4-Bromo-3,6-dichloropyridazine exhibit differential reactivity toward nucleophilic substitution, with the bromine at position 4 being most susceptible to displacement. This selective reactivity is exemplified by the reaction with 2-aminothiophenol, which preferentially substitutes the bromine atom to yield 3-[(3,6-dichloropyridazin-4-yl)thio]aniline .
Notably, when compared to reactions using 3,4,6-trichloropyridazine, the use of 4-Bromo-3,6-dichloropyridazine resulted in:
This enhanced reactivity demonstrates the synthetic utility of the bromine substituent in this system.
Cross-Coupling Reactions
4-Bromo-3,6-dichloropyridazine serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. Suzuki coupling with vinyl boronic esters has been documented with good yields:
Example Suzuki Coupling Procedure:
A reaction mixture containing 4-bromo-3,6-dichloropyridazine (0.227 g, 1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (75.0 mg, 0.1 mmol), and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.171 mL, 1.0 mmol) in dioxane (6 mL) with 2N aqueous K₂CO₃ (1.5 mL, 3.0 mmol) was heated to 50°C for 3 hours. This procedure yielded 3,6-dichloro-4-vinylpyridazine in 82% yield after purification .
This reaction illustrates the compound's utility in carbon-carbon bond-forming reactions, expanding its application in building complex molecular architectures.
Heterocyclization Reactions
The compound serves as a key intermediate in the synthesis of fused heterocyclic systems. Sequential treatment with nucleophiles followed by ring-closing reactions has been demonstrated to produce novel heterocyclic compounds:
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Reaction with 2-aminothiophenol to form 3-[(3,6-dichloropyridazin-4-yl)thio]aniline
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Subsequent reaction with secondary amines
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Heterocyclization in the presence of sodium amide to form 10H-benzo[b]pyridazino[3,4-e] thiazine derivatives
These methodologies expand the structural diversity accessible from this versatile building block.
Applications in Medicinal Chemistry
Synthesis of 15-Lipoxygenase Inhibitors
Research has utilized 4-Bromo-3,6-dichloropyridazine in the synthesis of 10H-benzo[b]pyridazino[3,4-e] thiazines, compounds structurally homologous to pyrimido[4,5-b] benzothiazine, which is a potent 15-lipoxygenase (15-LO) inhibitor . 15-LO has emerged as an attractive therapeutic target, implicated in:
The development of novel 15-LO inhibitors represents a promising approach for therapeutic intervention in these disease states.
Antibacterial Properties
Derivatives synthesized from 4-Bromo-3,6-dichloropyridazine have shown promising antibacterial activity. A series of triazolo[3',4':6,1]pyridazino[4,3-e] thiadiazine compounds (designated as 3a-d) were prepared from this starting material and evaluated for their antibacterial properties .
Table 2: Antibacterial Activity of Compounds Derived from 4-Bromo-3,6-dichloropyridazine
| Bacterial Strain | Type | Activity Level |
|---|---|---|
| Bacillus subtilis PTCC 1365 | Gram-positive | High |
| Staphylococcus aureus PTCC 1074 | Gram-positive | High |
| Pseudomonas aeruginosa PTCC 1431 | Gram-negative | Low |
| Escherichia coli HB101 BA 7601C | Gram-negative | Low |
These compounds demonstrated selective antibacterial activity, being more effective against Gram-positive bacteria than Gram-negative bacteria . This selectivity could be advantageous in developing targeted antibacterial agents with reduced broad-spectrum effects.
| Hazard Statement | Classification | Warning |
|---|---|---|
| H302 | Acute toxicity, oral | Harmful if swallowed |
| H312 | Acute toxicity, dermal | Harmful in contact with skin |
| H315 | Skin corrosion/irritation | Causes skin irritation |
| H319 | Serious eye damage/eye irritation | Causes serious eye irritation |
| H332 | Acute toxicity, inhalation | Harmful if inhaled |
| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation |
These hazard classifications highlight the need for appropriate laboratory safety protocols when working with this compound .
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